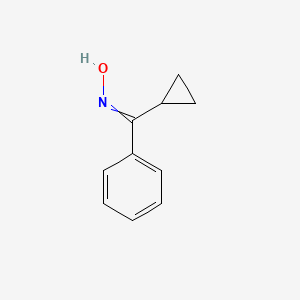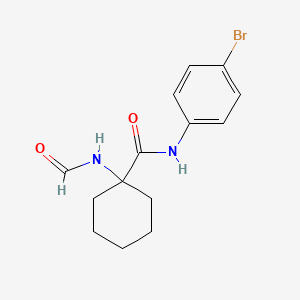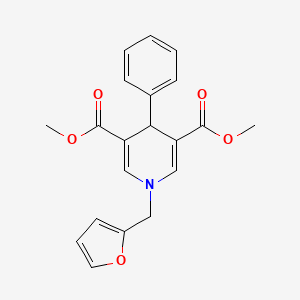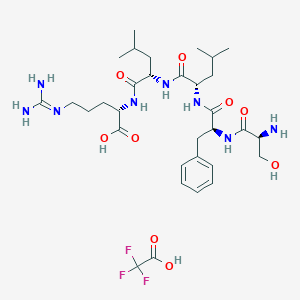![molecular formula C16H10Cl2N4 B12458486 2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile CAS No. 371232-26-7](/img/structure/B12458486.png)
2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring and dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the dichlorophenyl group through a series of substitution reactions. The final step involves the formation of the propanedinitrile moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and dichlorophenyl-containing molecules. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
Uniqueness
What sets 2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
371232-26-7 |
|---|---|
Molecular Formula |
C16H10Cl2N4 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-[[[1-[(2,4-dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H10Cl2N4/c17-14-2-1-13(16(18)7-14)11-22-5-3-15(4-6-22)21-10-12(8-19)9-20/h1-7,10H,11H2 |
InChI Key |
ZNKZJFNZLZIBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=NC=C(C#N)C#N)C=C2 |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12458404.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B12458411.png)
![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
![2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12458431.png)

![(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12458463.png)



![N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide](/img/structure/B12458479.png)

![Sodium 2-({[(3Z)-5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1H,6H,7H,9H-pyrrolo[3,2-H]isoquinolin-3-ylidene]amino}oxy)-4-hydroxybutanoate](/img/structure/B12458487.png)
![3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12458489.png)
